molecular formula C20H17Cl2N9O2 B1684117 N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine CAS No. 556813-39-9

N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine

Cat. No.: B1684117
CAS No.: 556813-39-9
M. Wt: 486.3 g/mol
InChI Key: NDFXSHIIGXVOKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CT-98024 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The synthesis begins with the formation of a pyrimidine core, which is achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Imidazole Ring:

    Substitution Reactions: Various substitution reactions are carried out to introduce the dichlorophenyl and nitro groups onto the pyrimidine and imidazole rings, respectively.

    Final Coupling: The final step involves coupling the intermediate with an amine derivative to form CT-98024.

Industrial Production Methods

Industrial production of CT-98024 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

CT-98024 undergoes several types of chemical reactions, including:

    Oxidation: The nitro group in CT-98024 can undergo reduction to form an amino derivative.

    Substitution: The dichlorophenyl group can participate in various substitution reactions, allowing for the modification of the compound’s chemical structure.

    Cyclization: The imidazole ring can undergo cyclization reactions, leading to the formation of different heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of palladium.

    Substitution: Reagents such as sodium hydride and alkyl halides are used under basic conditions.

    Cyclization: Cyclization reactions often require acidic or basic catalysts, depending on the specific reaction pathway.

Major Products

The major products formed from these reactions include various derivatives of CT-98024, each with potentially different biological activities and applications.

Scientific Research Applications

CT-98024 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of GSK-3 and its effects on various biochemical pathways.

    Biology: Employed in cell biology to investigate the role of GSK-3 in cell signaling, differentiation, and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating diabetes, Alzheimer’s disease, and other neurodegenerative disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development.

Mechanism of Action

CT-98024 exerts its effects by inhibiting the activity of GSK-3, a serine/threonine kinase involved in various cellular processes. The inhibition of GSK-3 leads to the activation of glycogen synthase, which enhances glycogen synthesis and improves glucose homeostasis. Additionally, GSK-3 inhibition affects several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation .

Comparison with Similar Compounds

CT-98024 is often compared with other GSK-3 inhibitors, such as:

    CHIR-99021: Another potent GSK-3 inhibitor with similar applications in diabetes and neurodegenerative disease research.

    SB-216763: A selective GSK-3 inhibitor used in various biological studies.

    AR-A014418: Known for its specificity towards GSK-3 and its use in studying the enzyme’s role in cellular processes.

CT-98024 stands out due to its high potency and selectivity, making it a valuable tool in both basic and applied research .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

6-N-[2-[[4-(2,4-dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N9O2/c21-11-1-2-12(14(22)9-11)17-13(19-25-6-7-26-19)10-28-20(30-17)27-8-5-24-16-4-3-15(31(32)33)18(23)29-16/h1-4,6-7,9-10H,5,8H2,(H,25,26)(H3,23,24,29)(H,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFXSHIIGXVOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC(=NC=C2C3=NC=CN3)NCCNC4=NC(=C(C=C4)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433308
Record name N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556813-39-9
Record name N6-[2-[[4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]-3-nitro-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 556813-39-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

{2-[(6-amino-5-nitro(2-pyridyl))amino]ethyl}[4-(2,4-dichlorophenyl)-5-imidazolyl-pyrimidin-2-yl]amine was prepared from [4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-ylethylamine and 2-chloro-5-nitro-6-aminopyridine in accordance with the procedure described above for the preparation of [4-(2,4-dichlorophenyl)-5-imidazol-2-ylpyrimidin-2-yl]{2-[(6-methoxy-5-nitro(2-pyridyl))amino]ethyl}amine.
Name
4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-ylethylamine
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Reaction Step One
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0 (± 1) mol
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Reaction Step One
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[4-(2,4-dichlorophenyl)-5-imidazol-2-ylpyrimidin-2-yl]{2-[(6-methoxy-5-nitro(2-pyridyl))amino]ethyl}amine
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine
Reactant of Route 2
Reactant of Route 2
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine
Reactant of Route 3
Reactant of Route 3
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine
Reactant of Route 4
Reactant of Route 4
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine
Reactant of Route 5
Reactant of Route 5
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine
Reactant of Route 6
Reactant of Route 6
N2-(2-((4-(2,4-Dichlorophenyl)-5-(1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)-5-nitropyridine-2,6-diamine

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